
(2-sec-Butyloxy-4-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-sec-butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in a variety of reactions, making it a valuable reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc source in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. A common method involves the use of activated zinc powder and a catalytic amount of a halide salt to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Large-scale production would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems can help in maintaining these conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-sec-butyloxy-4-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing a leaving group in an electrophilic substrate.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include alkyl halides or tosylates, with the reaction often carried out in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are commonly used, with the reaction performed under an inert atmosphere.
Addition Reactions: Electrophiles such as aldehydes, ketones, or imines are used, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, (2-sec-butyloxy-4-fluorophenyl)zinc bromide is used to construct complex molecules through various coupling and addition reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs or biologically active molecules.
Industry: In the chemical industry, this compound is used in the production of fine chemicals, polymers, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (2-sec-butyloxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
- (2-sec-butyloxy-4,5-difluorophenyl)zinc bromide
- (2-methoxy-4-fluorophenyl)zinc bromide
- (2-ethoxy-4-fluorophenyl)zinc bromide
Comparison: Compared to similar compounds, (2-sec-butyloxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the sec-butyloxy group. This group can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions. The fluorine atom also plays a crucial role in modulating the compound’s reactivity, making it distinct from other organozinc compounds.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-5-9(11)7-10;;/h4-5,7-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VMJGYUUQQJMWHS-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
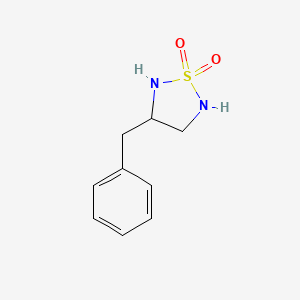
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
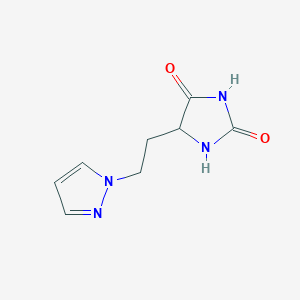
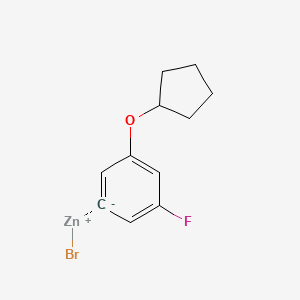


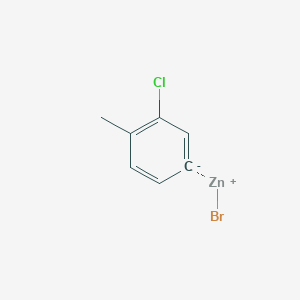
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
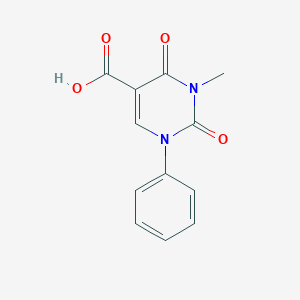
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
